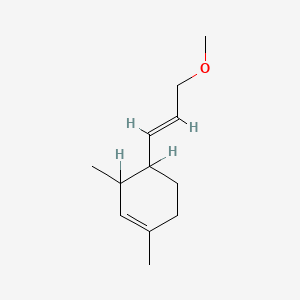
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is an organic compound belonging to the class of cyclohexenes This compound is characterized by a cyclohexene ring substituted with a methoxyprop-1-en-1-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylcyclohexene with 3-methoxyprop-1-en-1-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to enhance the efficiency of the reaction. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved include enzyme-catalyzed processes and interactions with specific receptors or active sites in biological systems.
Comparison with Similar Compounds
- 1,3-Dimethylcyclohexene
- 4-(3-Hydroxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- 4-(3-Chloroprop-1-en-1-yl)-1,3-dimethylcyclohexene
Comparison: Compared to 1,3-dimethylcyclohexene, 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene has an additional methoxyprop-1-en-1-yl group, which imparts unique chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and increases its potential for undergoing nucleophilic substitution reactions. The compound’s structural features also make it distinct from its hydroxy and chloro analogs, providing different reactivity patterns and applications.
Properties
CAS No. |
93840-76-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-[(E)-3-methoxyprop-1-enyl]-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H20O/c1-10-6-7-12(11(2)9-10)5-4-8-13-3/h4-5,9,11-12H,6-8H2,1-3H3/b5-4+ |
InChI Key |
HCRGRVZLFBLUGI-SNAWJCMRSA-N |
Isomeric SMILES |
CC1C=C(CCC1/C=C/COC)C |
Canonical SMILES |
CC1C=C(CCC1C=CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















